molecular formula C18H18N2O4S B11118970 (5Z)-3-{[(2-ethoxyphenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-{[(2-ethoxyphenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11118970
M. Wt: 358.4 g/mol
InChI Key: HJZMUPFUYRHQCA-YBEGLDIGSA-N
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Description

3-[(2-Ethoxyanilino)methyl]-5-[(Z)-1-(5-methyl-2-furyl)methylidene]-1,3-thiazolane-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolane ring, a furan ring, and an ethoxyaniline moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethoxyanilino)methyl]-5-[(Z)-1-(5-methyl-2-furyl)methylidene]-1,3-thiazolane-2,4-dione typically involves multiple steps. One common method includes the reaction of 2-ethoxyaniline with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thiazolidine-2,4-dione derivative in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Ethoxyanilino)methyl]-5-[(Z)-1-(5-methyl-2-furyl)methylidene]-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction can produce a fully reduced thiazolidine derivative.

Scientific Research Applications

3-[(2-Ethoxyanilino)methyl]-5-[(Z)-1-(5-methyl-2-furyl)methylidene]-1,3-thiazolane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-ethoxyanilino)methyl]-5-[(Z)-1-(5-methyl-2-furyl)methylidene]-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-ethoxyanilino)carbonyl]-5-nitrobenzoate
  • 5-[(Hydroxymethyl)-2-furyl]acrylate

Uniqueness

3-[(2-Ethoxyanilino)methyl]-5-[(Z)-1-(5-methyl-2-furyl)methylidene]-1,3-thiazolane-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

(5Z)-3-[(2-ethoxyanilino)methyl]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H18N2O4S/c1-3-23-15-7-5-4-6-14(15)19-11-20-17(21)16(25-18(20)22)10-13-9-8-12(2)24-13/h4-10,19H,3,11H2,1-2H3/b16-10-

InChI Key

HJZMUPFUYRHQCA-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=CC=CC=C1NCN2C(=O)/C(=C/C3=CC=C(O3)C)/SC2=O

Canonical SMILES

CCOC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(O3)C)SC2=O

Origin of Product

United States

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